molecular formula C7H5F3IN B1400788 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine CAS No. 944317-55-9

5-Iodo-4-methyl-2-(trifluoromethyl)pyridine

Cat. No. B1400788
CAS RN: 944317-55-9
M. Wt: 287.02 g/mol
InChI Key: XNNSWOAEXJYZSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-4-methyl-2-(trifluoromethyl)pyridine is a chemical compound with the molecular weight of 287.02 . It is used as a reactant for metal-catalyzed organic reactions .


Synthesis Analysis

The synthesis of 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine can be achieved from 5-Amino-2-(trifluoromethyl)pyridine . Trifluoromethylpyridines (TFMP) and its derivatives have been synthesized and applied in the agrochemical and pharmaceutical industries .


Molecular Structure Analysis

The IUPAC name for this compound is 5-iodo-4-methyl-2-(trifluoromethyl)pyridine and its InChI code is 1S/C7H5F3IN/c1-4-2-6(7(8,9)10)12-3-5(4)11/h2-3H,1H3 .


Chemical Reactions Analysis

5-Iodo-4-methyl-2-(trifluoromethyl)pyridine is a useful reactant for metal-catalyzed organic reactions . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine include a molecular weight of 287.02 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Agrochemicals

5-Iodo-4-methyl-2-(trifluoromethyl)pyridine: is a valuable compound in the agrochemical industry. Its derivatives, particularly those containing the trifluoromethyl group, are extensively used in crop protection. These compounds are known for their effectiveness in controlling pests, with over 20 new agrochemicals containing this motif having acquired ISO common names . The unique physicochemical properties imparted by the fluorine atom and the pyridine structure contribute to their biological activity, making them superior to traditional phenyl-containing insecticides .

Pharmaceuticals

In the pharmaceutical sector, derivatives of 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine play a crucial role. The trifluoromethylpyridine (TFMP) moiety is a key structural motif in several active pharmaceutical ingredients. To date, five pharmaceutical products containing the TFMP structure have been approved for market, and many more are undergoing clinical trials . The incorporation of the TFMP group can significantly alter the pharmacokinetic and pharmacodynamic profiles of drugs, leading to improved efficacy and safety profiles.

Material Science

The compound’s derivatives are also significant in material science. Fluorine atoms are known to confer unique properties to materials, such as increased thermal stability and chemical resistance. As such, 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine can be used in the synthesis of advanced materials, including thermal-transfer agents, surfactants, and membranes . These materials find applications in various industries, from electronics to textiles.

Chemical Synthesis

In chemical synthesis, 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine serves as an intermediate for constructing more complex molecules. Its reactivity, particularly due to the iodine and trifluoromethyl groups, makes it a versatile building block. It can undergo various reactions, including cyclocondensation, to yield compounds with potential applications in medicinal chemistry and agrochemistry .

Analytical Research

This compound is also utilized in analytical research. Its well-defined structure and properties make it an excellent standard or reference compound in various analytical techniques. Researchers can use it to calibrate instruments or validate methodologies, ensuring accurate and reliable measurements in their studies .

Life Sciences

Lastly, in life sciences, the derivatives of 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine are investigated for their biological activities. The presence of the trifluoromethyl group can influence the interaction of these compounds with biological targets, potentially leading to new treatments for diseases. Their role in understanding biological processes and developing therapeutic agents is an area of ongoing research .

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions of 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine and its derivatives are promising. They have been used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

5-iodo-4-methyl-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3IN/c1-4-2-6(7(8,9)10)12-3-5(4)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNSWOAEXJYZSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-4-methyl-2-(trifluoromethyl)pyridine

Synthesis routes and methods

Procedure details

Isoamyl nitrite (96%, 59 μL, 49.9 mg, 0.426 mmol) was added to a solution of 4-methyl-6-(trifluoromethyl)pyridin-3-amine (50.0 mg, 0.284 mmol) and iodine (79.2 mg, 0.312 mmol) in CHCl3 (1 mL) at room temperature under N2. The solution was stirred for 5 min then heated at reflux for 2 h. The reaction mixture was diluted with CHCl3, washed with saturated Na2SO3, dried (MgSO4) and concentrated in vacuo to give the crude product. This was purified by flash chromatography (Si, 12×160 mm, 1-5% EtOAc in hexanes gradient) to afford 5-iodo-4-methyl-2-(trifluoromethyl)pyridine. Rf=0.77 (10% EtOAc/hexanes). LCMS calc.=288.0; found=288.0 (M+1)+. 1H NMR (600 MHz, CDCl3): δ 8.96 (s, 1H); 7.54 (s, 1H); 2.50 (s, 3H).
Quantity
59 μL
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reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
79.2 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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